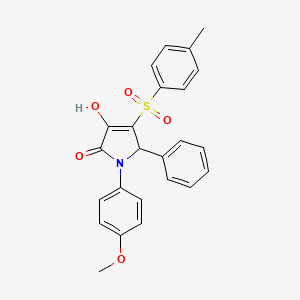

3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one, also known as HPPH or Photochlor, is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can selectively kill cancer cells.

科学的研究の応用

1. Crystal Structure and Molecular Arrangement

In a study by Mohammat et al. (2008), the crystal structure of a compound closely related to 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one was analyzed. The compound exhibited an envelope conformation with hydroxyl and 4-methoxyphenyl substituents mutually cis. This study contributes to understanding the molecular arrangement and potential interactions of similar compounds in a crystal structure (Mohammat et al., 2008).

2. Anion Binding Properties

Anzenbacher et al. (1999) investigated calix[4]pyrrole derivatives, which include structural elements similar to 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one. Their research focused on the anion binding properties of these compounds, revealing that modifications in the meso-aryl substituent can impact anion affinity and selectivity (Anzenbacher et al., 1999).

3. Formation of Metal-Lustrous Organic Crystals

Ogura et al. (2006) explored the synthesis of organic crystals with metallic luster, including derivatives of 2-aryl-1-(4-methoxyphenyl) pyrroles. They observed that specific aryl group substitutions led to crystals with distinct colors, indicating potential applications in materials science and organic electronics (Ogura et al., 2006).

4. Synthesis Under Eco-Friendly Conditions

Niknam and Mojikhalifeh (2014) synthesized compounds including 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones under catalyst-free and solvent-free conditions. This approach highlights the potential for environmentally friendly synthesis methods applicable to compounds like 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one (Niknam & Mojikhalifeh, 2014).

5. Reactivity and Derivatization Potential

Research by Gein and Pastukhova (2020) on 3-Hydroxy-3-pyrrolin-2-ones, which share structural similarities with the compound , highlighted their high reactivity and potential for creating various condensed systems through reactions with binucleophiles. This suggests that 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one could be similarly reactive and versatile in synthesizing new compounds (Gein & Pastukhova, 2020).

特性

IUPAC Name |

4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5S/c1-16-8-14-20(15-9-16)31(28,29)23-21(17-6-4-3-5-7-17)25(24(27)22(23)26)18-10-12-19(30-2)13-11-18/h3-15,21,26H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBYAMUJFBDKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2581083.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2581084.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one](/img/structure/B2581087.png)

![(2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2581092.png)

![2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide](/img/structure/B2581093.png)

![N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2581094.png)

![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2581095.png)

![2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581098.png)

![Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2581101.png)

![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)